

Spectroscopic Profile of 2-Chloro-6-methylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-6-methylpyrazine

Cat. No.: B130241

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-6-methylpyrazine**. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of data retrieved from spectral databases for analogous compounds and predicted values based on structure-activity relationships. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of **2-Chloro-6-methylpyrazine** in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the expected ^1H and ^{13}C NMR chemical shifts for **2-Chloro-6-methylpyrazine**, based on data from similar pyrazine derivatives.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity
Pyrazine-H (H3/H5)	8.3 - 8.5	Singlet
Methyl-H (-CH ₃)	2.5 - 2.7	Singlet

Solvent: CDCl_3

Table 2: ^{13}C NMR Spectroscopic Data

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C2 (C-Cl)	~151
C3	~143
C5	~142
C6 (C- CH_3)	~153
- CH_3	~21

Solvent: CDCl_3 . Data is inferred from spectral data of 2-chloropyrazine and 2,6-dimethylpyrazine[1][2][3].

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for **2-Chloro-6-methylpyrazine** are listed below.

Table 3: IR Spectroscopy Data

Functional Group	Predicted Wavenumber (cm^{-1})	Intensity
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 3000	Medium
C=N stretch	1570 - 1600	Medium-Strong
C=C stretch (aromatic)	1400 - 1500	Medium-Strong
C-Cl stretch	700 - 800	Strong

Data is based on characteristic IR absorption regions and spectra of related compounds like 2-chloropyrazine and 2,6-dimethylpyrazine[4][5].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for **2-Chloro-6-methylpyrazine** is presented below.

Table 4: Mass Spectrometry Data

Ion	Predicted m/z	Notes
$[M]^+$	128/130	Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine.
$[M-CH_3]^+$	113/115	Loss of a methyl group.
$[M-Cl]^+$	93	Loss of a chlorine atom.
$[C_4H_3N_2]^+$	79	Pyrazine ring fragment.

Ionization Method: Electron Ionization (EI). The molecular weight of **2-Chloro-6-methylpyrazine** is 128.56 g/mol [6]. Fragmentation patterns are predicted based on the structure and data from analogous compounds[7][8].

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used to characterize **2-Chloro-6-methylpyrazine**.

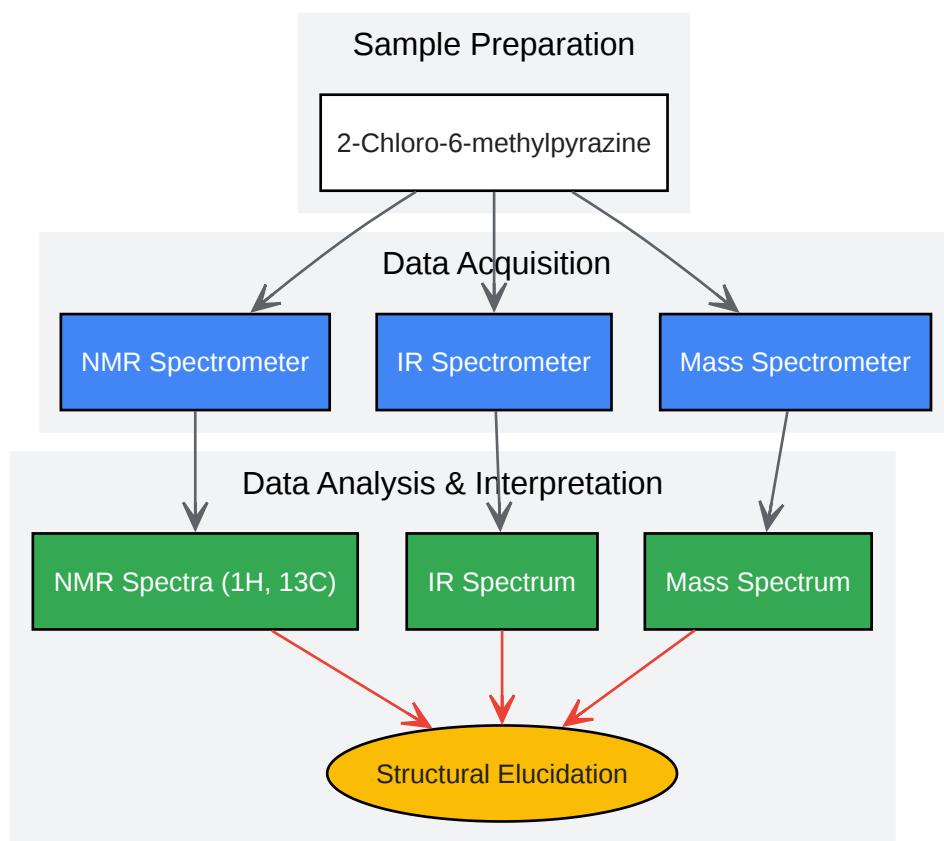
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the chemical structure and connectivity of the molecule.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Procedure:
 - Sample Preparation: Dissolve 5-10 mg of **2-Chloro-6-methylpyrazine** in approximately 0.7 mL of deuterated chloroform ($CDCl_3$).

- ^1H NMR Acquisition: Acquire a proton spectrum with a spectral width of approximately 16 ppm. Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire a carbon spectrum with a spectral width of approximately 220 ppm. A proton-decoupled pulse sequence should be used. A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are typically required to obtain a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- Data Analysis: Integrate the ^1H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Procedure:
 - Sample Preparation:
 - Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
 - Data Acquisition: Place the sample in the IR beam and record the spectrum, typically over the range of 4000 to 400 cm^{-1} .
 - Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.


Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
- Procedure:
 - Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
 - Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
 - Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
 - Detection: Detect the ions and generate a mass spectrum.
- Data Analysis: Analyze the spectrum to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (^{35}Cl and ^{37}Cl) should be clearly visible.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-Chloro-6-methylpyrazine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dimethylpyrazine | C₆H₈N₂ | CID 7938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dimethylpyrazine(108-50-9) 13C NMR spectrum [chemicalbook.com]
- 3. Chloropyrazine | C₄H₃CIN₂ | CID 73277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrazine, 2,6-dimethyl- [webbook.nist.gov]

- 5. Chloropyrazine [webbook.nist.gov]
- 6. 2-Chloro-6-methylpyrazine | C5H5CIN2 | CID 7170095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrazine, 2,6-dimethyl- [webbook.nist.gov]
- 8. Chloropyrazine [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-6-methylpyrazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130241#spectroscopic-data-of-2-chloro-6-methylpyrazine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com